
Vinylidene diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vinylidene diacetate is an organic compound with the chemical formula C6H8O4. It is a derivative of vinylidene, a high-energy tautomer of terminal alkynes. This compound is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Vinylidene diacetate can be synthesized through several methods. One common approach involves the reaction of vinylidene chloride with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-2 atm. The use of a catalyst, such as a Lewis acid, can enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, this compound is produced through a continuous process involving the reaction of vinylidene chloride with acetic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation and other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions: Vinylidene diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetic acid and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield vinylidene and acetic acid. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions with nucleophiles, resulting in the formation of substituted vinylidene derivatives. Common nucleophiles include halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures ranging from 20°C to 80°C.
Reduction: Lithium aluminum hydride; temperatures ranging from 0°C to 50°C.
Substitution: Halides, amines; temperatures ranging from 20°C to 100°C.
Major Products Formed:
Oxidation: Acetic acid, carbon dioxide.
Reduction: Vinylidene, acetic acid.
Substitution: Substituted vinylidene derivatives.
科学的研究の応用
Vinylidene diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds. It is also employed in polymerization reactions to produce polymers with unique properties.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and other industrial products due to its reactivity and versatility.
作用機序
The mechanism of action of vinylidene diacetate involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups, such as the vinylidene and acetate groups. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the acetate groups are oxidized to form acetic acid, while in substitution reactions, the vinylidene group undergoes nucleophilic attack to form substituted derivatives.
類似化合物との比較
Vinylidene diacetate can be compared with other similar compounds, such as vinylidene fluoride and vinylidene chloride. While all these compounds contain the vinylidene group, they differ in their chemical properties and reactivity. For example:
Vinylidene Fluoride: Known for its excellent chemical stability and resistance to acids, alkalis, and organic solvents. It is widely used in the production of fluoropolymers.
Vinylidene Chloride: More reactive than this compound and is commonly used in the production of polyvinylidene chloride (PVDC) for food packaging and other applications.
This compound is unique in its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
7283-44-5 |
|---|---|
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC名 |
1-acetyloxyethenyl acetate |
InChI |
InChI=1S/C6H8O4/c1-4(7)9-6(3)10-5(2)8/h3H2,1-2H3 |
InChIキー |
JNBLCHLVUYMNLH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(=C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



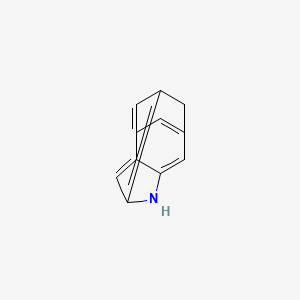
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)
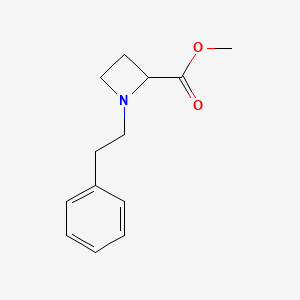
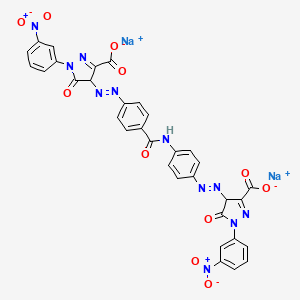
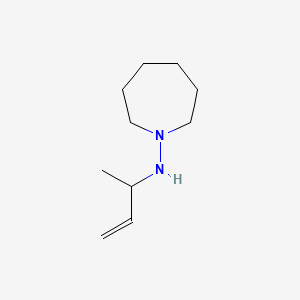
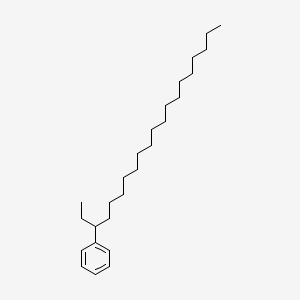
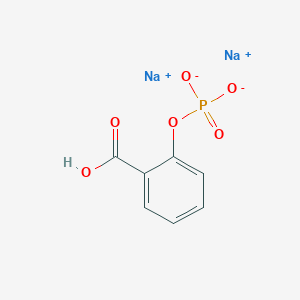
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

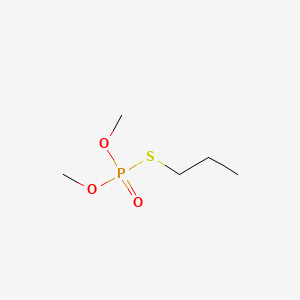
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
